molecular formula C21H21FN2O4S B1678793 Ramatroban CAS No. 116649-85-5

Ramatroban

Cat. No.: B1678793
CAS No.: 116649-85-5
M. Wt: 416.5 g/mol
InChI Key: LDXDSHIEDAPSSA-OAHLLOKOSA-N
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Mechanism of Action

Target of Action

Ramatroban primarily targets the Prostaglandin D2 receptor 2 (DP2) and the Thromboxane A2 receptor (TP) . These receptors play a crucial role in inflammatory responses and thrombosis, respectively .

Mode of Action

This compound acts as a dual antagonist for the DP2 and TP receptors . By blocking these receptors, this compound inhibits the pro-inflammatory and prothrombotic effects of Prostaglandin D2 (PGD2) and Thromboxane A2 (TxA2), respectively .

Biochemical Pathways

This compound’s action on the DP2 and TP receptors affects several biochemical pathways. It inhibits the release of pro-inflammatory cytokines, the activation of Th cells (Th1 and Th17), and the recruitment of immune cells . It also reduces the expression of pro-inflammatory genes . Furthermore, it mitigates the thromboinflammatory dysregulation seen in conditions like COVID-19 .

Pharmacokinetics

It’s known that this compound is orally bioavailable , suggesting good absorption. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

This compound’s antagonistic action on DP2 and TP receptors leads to a reduction in inflammation and thrombosis . It has been observed to improve vascular responsiveness, inhibit endothelial surface expression of ICAM-1 and VCAM-1, inhibit MCP-1 expression in response to TNF-α or platelet activating factor, and inhibit macrophage infiltration . In COVID-19 patients, it has been reported to lead to rapid improvement in oxygen saturation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the SARS-CoV-2 virus can stimulate the production of PGD2 and TxA2, which are the targets of this compound . Therefore, the presence of this virus could potentially enhance the drug’s efficacy.

Preparation Methods

The synthesis of Ramatroban involves several steps, starting with the preparation of the core structure, which includes a tetrahydrocarbazole moiety. The synthetic route typically involves the following steps:

    Formation of the Tetrahydrocarbazole Core: This step involves the cyclization of appropriate precursors to form the tetrahydrocarbazole structure.

    Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group is introduced through a sulfonylation reaction.

    Formation of the Propanoic Acid Moiety:

Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Ramatroban undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXDSHIEDAPSSA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046685
Record name Ramatroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116649-85-5
Record name Ramatroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116649-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramatroban [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramatroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramatroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ramatroban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMATROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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